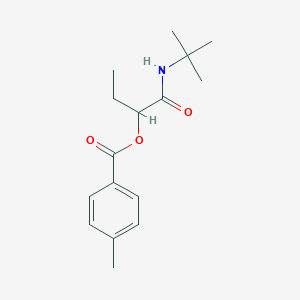
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that features a tert-butylamino group, a ketone, and a methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the reaction of tert-butylamine with a suitable precursor, such as a butanone derivative, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and sustainability of the production process, making it more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with biological receptors, while the ketone and ester groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the amino and ester functionalities.
4-Methylbenzoic acid: Contains the methylbenzoate moiety but lacks the tert-butylamino and ketone groups.
tert-Butylamine: Contains the tert-butylamino group but lacks the ketone and ester functionalities.
Eigenschaften
CAS-Nummer |
83859-72-7 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
[1-(tert-butylamino)-1-oxobutan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO3/c1-6-13(14(18)17-16(3,4)5)20-15(19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
BVXMOKMBUPXOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
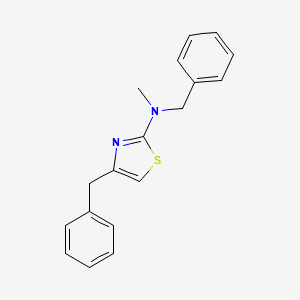
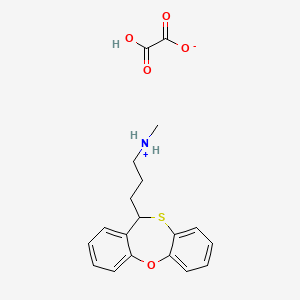
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)


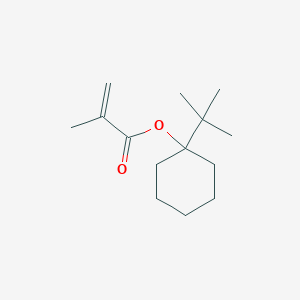
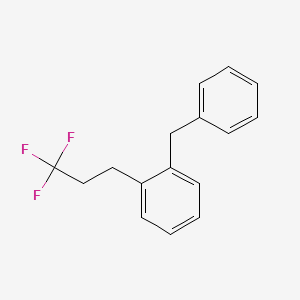
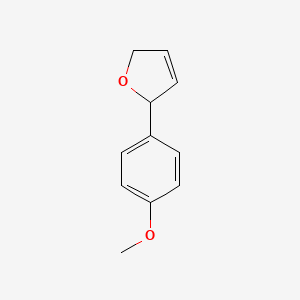
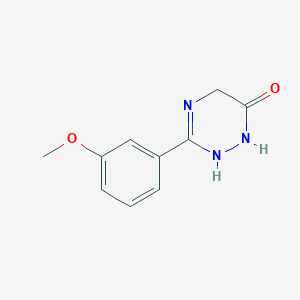
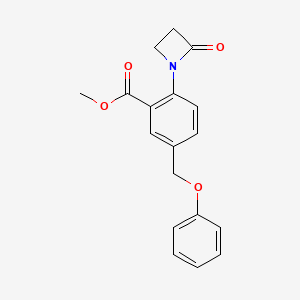

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
